molecular formula C15H19O4- B1265343 pentalenolactone D(1-)

pentalenolactone D(1-)

Cat. No. B1265343
M. Wt: 263.31 g/mol
InChI Key: MRLXXQBBRNRWDA-LIEMUPCESA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pentalenolactone D(1-) is a monocarboxylic acid anion that is the conjugate base of pentalenolactone D, obtained by deprotonation of the carboxy group;  major species at pH 7.3. It is a conjugate base of a pentalenolactone D.

Scientific Research Applications

Biosynthesis and Enzymatic Studies

  • Biosynthetic Pathways : Pentalenolactone D plays a role in the biosynthesis of various sesquiterpenoid antibiotics. Studies have shown the involvement of specific enzymes in converting precursor substances to pentalenolactone D and other related compounds (Seo et al., 2011).

  • Enzymatic Inhibition and Cell Metabolism : Pentalenolactone D acts as an inhibitor of glyceraldehyde-3-phosphate dehydrogenase, influencing glucose metabolism in various eukaryotic cells. This inhibition impacts glycolysis and gluconeogenesis in cells (Duszenko et al., 1982).

Pharmacological and Biological Effects

  • Inhibition of Cell Proliferation : Pentalenolactone has been studied for its effect on inhibiting vascular smooth muscle cell proliferation, mediated by interference in the ERK1/2 cascade, a signaling pathway important in cell growth (Ikeda et al., 2001).

  • Sensitization to Hyperthermia : In certain contexts, pentalenolactone has been observed to sensitize cells to hyperthermia, particularly in conditions where ATP synthesis is compromised, such as hypoxia (Nagle et al., 1985).

Chemical Synthesis and Analysis

  • Synthetic Approaches : Research has been conducted on the synthesis of pentalenolactone D and related compounds, exploring methods like enantiospecific synthesis from natural products like glucose (Pellegrinet & Spanevello, 1997).

  • Biochemical Characterization : The biochemical properties of enzymes involved in the biosynthesis of pentalenolactone, such as PtlF, a short-chain dehydrogenase, have been studied to understand their role in the biosynthetic pathway (You et al., 2007).

properties

Product Name

pentalenolactone D(1-)

Molecular Formula

C15H19O4-

Molecular Weight

263.31 g/mol

IUPAC Name

(1S,4aR,6aS,9aR)-1,8,8-trimethyl-2-oxo-1,4,4a,6a,7,9-hexahydropentaleno[1,6a-c]pyran-5-carboxylate

InChI

InChI=1S/C15H20O4/c1-8-13(18)19-6-11-10(12(16)17)4-9-5-14(2,3)7-15(8,9)11/h4,8-9,11H,5-7H2,1-3H3,(H,16,17)/p-1/t8-,9-,11+,15-/m1/s1

InChI Key

MRLXXQBBRNRWDA-LIEMUPCESA-M

Isomeric SMILES

C[C@@H]1C(=O)OC[C@@H]2[C@]13CC(C[C@H]3C=C2C(=O)[O-])(C)C

Canonical SMILES

CC1C(=O)OCC2C13CC(CC3C=C2C(=O)[O-])(C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
pentalenolactone D(1-)
Reactant of Route 2
pentalenolactone D(1-)
Reactant of Route 3
pentalenolactone D(1-)
Reactant of Route 4
pentalenolactone D(1-)
Reactant of Route 5
pentalenolactone D(1-)
Reactant of Route 6
pentalenolactone D(1-)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.